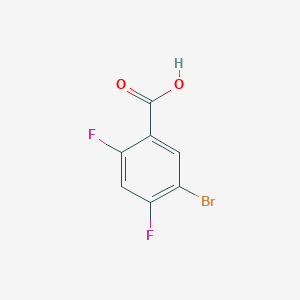

5-Bromo-2,4-difluorobenzoic acid

描述

Contextual Significance of Fluorine and Bromine Substituents in Aromatic Systems

Bromine, with its larger atomic size compared to fluorine, can introduce significant steric effects that influence a molecule's conformation and its binding interactions with biological targets. discoveryoutsource.com Furthermore, the carbon-bromine bond is a key functional group for a variety of chemical transformations, most notably in cross-coupling reactions, which are fundamental to the construction of complex organic molecules. This makes brominated aromatics valuable intermediates in organic synthesis.

Overview of Benzoic Acid Derivatives in Advanced Chemical Research

Benzoic acid and its derivatives are ubiquitous in chemical research and industry. chemicalbook.comymerdigital.com They are found in natural products, serve as preservatives in food and cosmetics, and are pivotal starting materials for the synthesis of a wide array of pharmaceuticals and agrochemicals. chemicalbook.comresearchgate.netijcrt.org The carboxylic acid group provides a handle for further functionalization, allowing for the construction of amides, esters, and other derivatives with diverse applications. ymerdigital.com In advanced chemical research, benzoic acid derivatives are instrumental in the development of new materials, such as polymers and liquid crystals, and in the exploration of novel reaction pathways. ymerdigital.com

Research Trajectories for 5-Bromo-2,4-difluorobenzoic Acid

This compound has emerged as a significant intermediate in the pharmaceutical and agrochemical industries. google.comquickcompany.in Research efforts are focused on developing high-purity and high-yield synthetic methods for this compound. google.com One approach involves the bromination of 2,4-difluorobenzoic acid, followed by purification steps to remove impurities like 3,5-dibromo-2,4-difluorobenzoic acid. google.com Another synthetic route starts from 2,4-difluorobenzonitrile (B34149). google.comquickcompany.in The primary application of this compound lies in its use as a building block for creating more complex molecules with potential biological activity. google.com Its trifunctional nature (carboxylic acid, bromine, and two fluorine atoms) allows for a variety of selective chemical modifications, making it a valuable tool for medicinal chemists.

Chemical Properties and Synthesis of this compound

The unique arrangement of substituents on the benzene (B151609) ring of this compound dictates its physical and chemical properties, as well as the synthetic strategies employed for its preparation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the interactive table below. These properties are crucial for its handling, reactivity, and potential applications.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| CAS Number | 28314-83-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154-156 °C |

Data sourced from multiple chemical suppliers and databases. nih.govepa.govbldpharm.com

Synthesis Methodologies

The synthesis of this compound has been approached through several routes, primarily focusing on the regioselective bromination of a difluorinated precursor.

One common method involves the direct bromination of 2,4-difluorobenzoic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. google.comgoogle.com The reaction conditions, including temperature and the molar ratio of reactants, are carefully controlled to maximize the yield of the desired 5-bromo isomer and minimize the formation of the 3-bromo and dibrominated byproducts. google.com

Another reported synthesis starts with 2,4-difluorobenzonitrile, which is first brominated and then hydrolyzed to the corresponding carboxylic acid. google.comquickcompany.in Purification of the crude product is often necessary to achieve the high purity required for pharmaceutical applications. google.com This can be achieved through recrystallization or by converting the acid to an ester, purifying the ester by distillation, and then hydrolyzing it back to the pure acid. google.com

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a versatile building block in organic synthesis, particularly for the construction of complex molecules with potential pharmaceutical or agrochemical applications.

The bromine atom serves as a key functional group for introducing further molecular complexity through various cross-coupling reactions. For instance, Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds at the 5-position of the benzene ring. This allows for the attachment of a wide range of substituents, including alkyl, aryl, and alkynyl groups.

The carboxylic acid group can be readily converted into other functional groups such as amides, esters, and acid chlorides. These transformations are fundamental in building more elaborate molecular architectures. For example, amide bond formation with various amines can lead to a diverse library of compounds for biological screening.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSMDXUAEFVYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457301 | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28314-83-2 | |

| Record name | 5-Bromo-2,4-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 5 Bromo 2,4 Difluorobenzoic Acid

Strategic Approaches to Bromination of Difluorobenzoic Acid Precursors

The most direct route to 5-Bromo-2,4-difluorobenzoic acid involves the electrophilic bromination of 2,4-difluorobenzoic acid. The success of this approach hinges on controlling the regioselectivity of the reaction to favor substitution at the C5 position.

Electrophilic Aromatic Substitution Mechanisms in Bromination

In the electrophilic aromatic substitution of 2,4-difluorobenzoic acid, the regiochemical outcome is governed by the directing effects of the substituents on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. Conversely, the fluorine atoms (-F) are also deactivating due to their inductive effect but are ortho, para-directors because of their ability to donate lone-pair electrons through resonance.

Catalyst Systems and Reaction Condition Effects on Bromination Selectivity and Yield

The choice of catalyst and reaction conditions is critical for maximizing the yield and purity of this compound, primarily by minimizing the formation of isomers and di-substituted byproducts like 3,5-dibromo-2,4-difluorobenzoic acid. google.com

A common and effective method involves the use of a brominating agent in concentrated sulfuric acid. google.com The sulfuric acid acts as both a solvent and a catalyst, protonating the brominating agent to generate a more potent electrophile. One patented high-purity preparation method involves reacting 2,4-difluorobenzoic acid with a brominating reagent in sulfuric acid, followed by esterification, rectification, and hydrolysis to achieve purities above 99.5%. google.com

Alternative brominating agents and systems have also been developed. These include N-halosuccinimides, such as N-bromosuccinimide (NBS), and other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com These reagents are often used under milder conditions and can offer improved selectivity. For instance, processes using dibromohydantoin have reported yields of 88.6% with 94.37% purity. google.com The use of lactic acid derivatives, such as mandelic acid, has been shown to enhance the reactivity of NBS in aromatic brominations through halogen bonding, providing a catalytic method under mild, aqueous conditions. nsf.gov

Below is a table summarizing various reported methods for the synthesis of this compound.

| Precursor | Brominating Agent | Catalyst/Solvent | Yield | Purity | Reference |

| 2,4-Difluorobenzoic acid | Brominating Reagent | Concentrated H₂SO₄ | >80% | >99.5% | google.com |

| 2,4-Difluorobenzoic acid | Halogenated succinimide (B58015) | Not specified | 74.6% | Not specified | google.com |

| 2,4-Difluorobenzoic acid | Dibromohydantoin | Not specified | 88.6% | 94.37% | google.com |

| 2,4-Difluorobenzonitrile (B34149) | Brominating Agent | Aqueous H₂SO₄ | ~83% | 93.3% | google.com |

Regioselective Bromination Techniques for Substituted Benzoic Acids

Achieving high regioselectivity is a general challenge in the synthesis of substituted aromatic compounds. For benzoic acid derivatives, classic electrophilic bromination typically leads to ortho and para substitution relative to activating groups. rsc.org To overcome the inherent directing effects of substituents, specialized techniques have been developed.

One advanced strategy is palladium(II)-catalyzed meta-C–H bromination. rsc.orgnih.gov This method uses a directing group to position the palladium catalyst, enabling bromination at the meta position, which is often difficult to achieve through classical methods. Using additives like electron-deficient polyfluorobenzoic acid can enhance the reactivity of the Pd(II) catalyst. nih.gov

Another approach involves the use of catalytic hypervalent iodine(III) reagents. organic-chemistry.org For example, iodobenzene (B50100) can be used as a recyclable catalyst with an oxidant like m-chloroperoxybenzoic acid (m-CPBA) and a bromine source such as lithium bromide. This system can achieve efficient and regioselective monobromination of electron-rich aromatic compounds under mild conditions at room temperature. organic-chemistry.org The mechanism involves the in-situ formation of a hypervalent iodine intermediate that acts as the electrophilic bromine source. organic-chemistry.org

Alternative Synthetic Pathways for this compound

While direct bromination is common, alternative synthetic routes starting from different precursors can provide access to this compound and related halogenated benzoic acids.

Advanced Bromodecarboxylation Reactions and Variants

Bromodecarboxylation involves the replacement of a carboxyl group with a bromine atom. This is a useful strategy when the required substitution pattern is more easily achieved by introducing a carboxyl group that is later removed. The Hunsdiecker reaction is the classic example, but modern variants offer improved yields and conditions.

A notable variant is the Barton bromodecarboxylation. This method involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester), which is then treated with a bromine source. This reaction proceeds via a radical mechanism. tandfonline.com For instance, in the synthesis of the isomeric 2-bromo-4,5-difluorobenzoic acid, a difluorophthalic anhydride (B1165640) precursor was converted to a derivative that underwent Barton bromodecarboxylation using dichlorobromomethane in the presence of AIBN as a radical initiator, followed by saponification. tandfonline.com This highlights the applicability of the method for preparing brominated difluorobenzoic acids from dicarboxylic acid precursors. tandfonline.com The decarboxylative halogenation of aromatic acids can be a powerful tool for accessing regioisomers that are difficult to obtain through direct electrophilic substitution. acs.org

Rearrangement-Based Synthetic Routes to Halogenated Benzoic Acids

Rearrangement reactions can be ingeniously applied in multi-step syntheses to construct highly substituted aromatic rings. The Hofmann, Curtius, and Schmidt rearrangements are classic methods for converting carboxylic acids (or their derivatives) into amines with the loss of one carbon atom. These amines can then be converted into a variety of other functional groups, including halogens, via Sandmeyer-type reactions.

A relevant example is the synthesis of 2-bromo-4,5-difluorobenzoic acid from 4,5-difluorophthalic anhydride. In this route, the anhydride is converted to a hydroxamic acid. tandfonline.com This intermediate then undergoes a Lossen rearrangement when treated with p-toluenesulfonyl chloride. The rearrangement produces an isocyanate which is hydrolyzed to an amine. The resulting amino group is then transformed into a bromo group using a Sandmeyer reaction with t-butyl nitrite (B80452) and copper(II) bromide, affording the final product in good yield. tandfonline.com Such rearrangement-based strategies provide an alternative to direct halogenation, often enabling the synthesis of specific isomers from readily available starting materials like phthalic anhydrides. tandfonline.comwikipedia.org

Optimization of Synthetic Protocols for Enhanced Efficiency and Scalability

The primary route for synthesizing this compound involves the direct bromination of 2,4-difluorobenzoic acid. Various brominating agents and reaction conditions have been explored to maximize the yield and regioselectivity of the reaction, minimizing the formation of byproducts such as 3,5-dibromo-2,4-difluorobenzoic acid.

One optimized protocol involves the reaction of 2,4-difluorobenzoic acid with a brominating agent in concentrated sulfuric acid. google.com The molar ratio of the brominating agent to 2,4-difluorobenzoic acid is a critical parameter, with an optimal ratio reported to be in the range of 1-1.2:1. google.com The reaction temperature is maintained at 0-5 °C for approximately 8 hours to ensure controlled bromination and reduce the formation of over-brominated impurities. google.comgoogle.com This method has been shown to produce yields greater than 80%. google.comgoogle.com

Alternative approaches have also been investigated. For instance, the synthesis from 2,4-difluorobenzonitrile through bromination and subsequent hydrolysis has been described, though it resulted in a lower yield of about 83% and a purity of 93.3%. google.com Other reported methods using different brominating agents like dibromohydantoin with 2,4-difluorobenzoic acid have achieved yields of 88.6% but with a purity of only 94.37%. google.com Another process using a halogenated succinimide reported a yield of 74.6%. google.com

The table below summarizes the findings from various synthetic protocols for producing this compound.

| Starting Material | Brominating Agent | Yield (%) | Purity (%) | Reference |

| 2,4-Difluorobenzoic Acid | Bromosuccinimide in Concentrated H₂SO₄ | >80 | >99.5 | google.comgoogle.com |

| 2,4-Difluorobenzonitrile | Not Specified | ~83 | 93.3 | google.com |

| 2,4-Difluorobenzoic Acid | Dibromohydantoin | 88.6 | 94.37 | google.com |

| 2,4-Difluorobenzoic Acid | Halogenated Succinimide | 74.6 | Not Specified | google.com |

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity is paramount for the use of this compound in pharmaceutical applications. A significant challenge in its synthesis is the removal of the primary impurity, 3,5-dibromo-2,4-difluorobenzoic acid. google.com

A highly effective purification method involves a multi-step process of esterification, rectification (distillation), and hydrolysis. google.comgoogle.com After the initial synthesis, the crude solid product, containing both this compound and the dibromo impurity, is esterified. google.com This conversion of the solid carboxylic acids into their liquid ester forms facilitates separation by distillation. google.com

The esterified mixture is then subjected to reduced pressure rectification. google.comgoogle.com The methyl ester of this compound is collected at a specific fraction, typically around 80 °C under reduced pressure. google.com This distillation step effectively separates the desired mono-bromo ester from the higher-boiling dibromo ester.

Finally, the purified ester is hydrolyzed back to the carboxylic acid. google.comgoogle.com This is typically achieved through alkaline hydrolysis using an aqueous solution of a base like sodium hydroxide, followed by acidification. google.comgoogle.com This process regenerates the high-purity this compound, which can then be isolated as a solid by filtration and drying. google.comgoogle.com This comprehensive purification strategy has been demonstrated to yield a final product with a purity exceeding 99.5%. google.comgoogle.com

The following table outlines the key stages of this purification process.

| Purification Stage | Description | Key Parameters | Outcome | Reference |

| Esterification | The crude solid product is reacted with an alcohol (e.g., methanol) to form the corresponding esters. | Reflux temperature, 5 hours | Conversion of solid acids to liquid esters. | google.comgoogle.com |

| Rectification | The ester mixture is separated by distillation under reduced pressure. | Collection of fraction at ~80 °C | Separation of the desired mono-bromo ester from the dibromo impurity. | google.com |

| Hydrolysis | The purified ester is converted back to the carboxylic acid. | Alkaline conditions (e.g., NaOH(aq)), reflux, followed by acidification. | High-purity this compound. | google.comgoogle.com |

Mechanistic Investigations and Reactivity Profiles of 5 Bromo 2,4 Difluorobenzoic Acid

Nucleophilic Aromatic Substitution Pathways at Halogenated Centers

The reactivity of 5-Bromo-2,4-difluorobenzoic acid in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents. The aromatic ring is substituted with three halogen atoms (two fluorine, one bromine) and a carboxylic acid group, all of which are electron-withdrawing. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr in such activated aryl halides is a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this stage. libretexts.org In the second step, the leaving group (a halide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

In this compound, the electron-withdrawing nature of the substituents, particularly the nitro groups in model compounds like 2,4-dinitrofluorobenzene, stabilizes the anionic Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orglibretexts.orgnih.gov The fluorine atoms and the carboxylic acid group on the this compound ring are strongly electron-withdrawing, activating the ring for nucleophilic attack. The activating effect is most pronounced at the positions ortho and para to the activating groups. libretexts.orgopenstax.org

In the context of this compound, nucleophilic substitution can theoretically occur at the carbon atoms bonded to fluorine or bromine. The relative reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their order of acidity for the corresponding hydrohalic acids and their leaving group ability in SN1/SN2 reactions. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. For instance, in compounds like 1,3-difluoro-4,6-dinitrobenzene, the fluorine atoms are readily displaced by nucleophiles. nih.gov Therefore, in this compound, the fluorine atoms are the more probable sites for nucleophilic aromatic substitution compared to the bromine atom.

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the molecular scaffold. The C(sp²)-Br bond is generally more reactive than C(sp²)-Cl bonds but less reactive than C(sp²)-I bonds in typical cross-coupling sequences.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium catalysis is a powerful tool for the functionalization of aryl halides. The C-Br bond of this compound is an excellent site for such transformations, which typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netnih.gov While specific studies on this compound are not widely documented, the reactivity can be inferred from similar substrates. For example, 5-bromosalicylaldehyde (B98134) has been successfully coupled with various arylboronic acids using a palladium catalyst. researchgate.net This suggests that the aryl bromide moiety in this compound would readily participate in Suzuki-Miyaura reactions.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and typically requires a base.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). It is a key method for synthesizing arylamines.

The table below summarizes representative conditions for these palladium-catalyzed reactions, based on general knowledge of aryl bromide reactivity.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Na₂CO₃, Cs₂CO₃ | Biaryl |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | Substituted Alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOt-Bu, K₃PO₄ | Arylamine |

Copper-Mediated Transformations in Aryl Halide Chemistry

Copper-catalyzed or mediated reactions provide a valuable alternative to palladium-based methods for the functionalization of aryl halides. These reactions are particularly useful for forming bonds between the aryl carbon and heteroatoms like oxygen, sulfur, and nitrogen (Ullmann condensation) or for fluoroalkylation reactions. nih.govmdpi.com

The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol at high temperatures, often using stoichiometric amounts of copper. Modern variations use catalytic amounts of copper with appropriate ligands. Recent advancements have demonstrated copper-catalyzed fluoroalkylation of aryl bromides, although these reactions can be challenging and may require specific directing groups to enhance reactivity. nih.gov For instance, while aryl iodides are typically more reactive, the use of ortho-directing groups can enable the fluoroalkylation of aryl bromides and even chlorides. nih.gov

Copper-catalyzed reactions involving difluoroalkyl radicals have also been developed. mdpi.comresearchgate.netresearchgate.net These reactions often proceed via a radical mechanism initiated by a single-electron transfer from a Cu(I) species to a bromo-difluoro compound, generating a difluoroalkyl radical. mdpi.com This radical can then engage in various transformations, such as addition to alkenes.

Carboxylic Acid Functional Group Transformations and Derivatizations

The carboxylic acid group (-COOH) in this compound is a key functional group that can be readily converted into a variety of derivatives. These transformations are essential for synthesizing more complex molecules, such as esters, amides, and acyl halides. colostate.edu

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, alkylation can be performed using alkyl halides in the presence of a base. colostate.edu Derivatization with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can be used for analytical purposes, such as HPLC, allowing for sensitive detection. nih.gov

Amide Formation: Amides are typically synthesized by first activating the carboxylic acid. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Another widely used approach is direct coupling with an amine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com

Acyl Halide Formation: As mentioned, acyl halides (primarily acyl chlorides) are important intermediates. They are highly reactive and can be used to synthesize not only amides but also esters (by reacting with alcohols) and can participate in Friedel-Crafts acylation reactions.

The table below outlines common derivatization reactions for the carboxylic acid group.

| Derivative | Reagent(s) | Key Features |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, driven to completion by removing water. |

| Amide | SOCl₂, then Amine; or Amine, DCC/EDC | Forms a stable, neutral amide bond. |

| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Highly reactive intermediate for further synthesis. |

Influence of Halogen Substituents on Reaction Kinetics and Selectivity in Aromatic Systems

The presence and nature of halogen substituents on an aromatic ring have a profound impact on the ring's reactivity and the regioselectivity of its reactions. libretexts.org This influence stems from a combination of two opposing electronic effects: the inductive effect and the resonance effect. openstax.orglibretexts.org

Inductive Effect: Due to their high electronegativity, halogen atoms exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond. lumenlearning.commsu.edu This effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609). lumenlearning.com For the halogens, the inductive effect follows the order F > Cl > Br > I.

Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through pi-conjugation (+R effect). libretexts.org This electron donation partially counteracts the inductive withdrawal and tends to direct incoming electrophiles to the ortho and para positions, where the negative charge is stabilized. openstax.org The ability to donate via resonance is most effective for fluorine due to better overlap between the 2p orbital of carbon and the 2p orbital of fluorine.

In this compound, the situation is complex:

Fluorine: Has the strongest inductive withdrawing effect and a moderate resonance donating effect.

Bromine: Has a weaker inductive effect than fluorine but is also a poorer resonance donor due to less efficient 3p-2p orbital overlap.

Carboxylic Acid: This group is strongly deactivating via both inductive withdrawal and resonance withdrawal, and it is a meta-director for electrophilic substitution.

The net effect of these substituents makes the aromatic ring of this compound significantly electron-deficient. This has several consequences:

Electrophilic Aromatic Substitution: The ring is highly deactivated towards electrophilic attack. If a reaction were forced, the directing effects of the substituents would compete.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing character of the fluorine and carboxyl groups activates the ring for SNAr, as discussed in section 3.1. The reaction rate is enhanced because the substituents can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org The positions ortho and para to the strongly activating fluoro and carboxyl groups are the most likely sites of attack.

Cross-Coupling Reactions: The C-Br bond is the primary site for palladium- or copper-catalyzed cross-coupling, as the C-F bonds are generally much less reactive under these conditions. The electronic nature of the ring can influence the rate of oxidative addition, the first step in many catalytic cycles.

Derivatization Strategies and Synthesis of Novel Analogues of 5 Bromo 2,4 Difluorobenzoic Acid

Synthesis of Esters and Amides for Functional Group Modification

The carboxylic acid group of 5-bromo-2,4-difluorobenzoic acid is a primary site for derivatization, commonly transformed into esters and amides to modify the compound's physicochemical properties and to serve as a handle for further synthetic transformations.

Esterification: The synthesis of esters from this compound is a fundamental transformation. A common method involves reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst like sulfuric acid. google.com This process is often used not only to create a new functional group but also as a purification strategy. For instance, the crude solid this compound can be converted to its liquid ester derivative, which facilitates purification by distillation before being hydrolyzed back to the high-purity acid. google.com The reaction temperature for such esterifications is typically maintained between 50-80 °C. google.com

Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active molecules. Standard peptide coupling reagents can be employed for this purpose. Alternatively, a highly efficient method for amide synthesis involves the reaction of esters with alkali metal amidoboranes. nih.gov For example, the methyl ester of a benzoic acid derivative can be reacted with sodium amidoborane (NaH₂NBH₃) in THF at room temperature. nih.gov This reaction is notable for its rapid completion, often within minutes, and high yields, providing a versatile route to primary amides. nih.gov This method is tolerant of various functional groups, including the bromo and fluoro substituents present on the aromatic ring. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | Alkyl 5-bromo-2,4-difluorobenzoate | 50-80 °C |

| Amidation | 1. Thionyl chloride, 2. Amine | N-substituted 5-bromo-2,4-difluorobenzamide | Varies with amine |

| Amidation (from ester) | Sodium amidoborane, THF | 5-bromo-2,4-difluorobenzamide | Room temperature |

Introduction of Nitrogen-Containing Heterocycles via Aromatic Substitution and Cyclization

The synthesis of nitrogen-containing heterocycles is a significant area of organic and medicinal chemistry. frontiersin.orgnih.gov this compound is a valuable precursor for such compounds, enabling their formation through nucleophilic aromatic substitution (SNAr) or by serving as a scaffold for the construction of fused ring systems. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring for SNAr reactions, while the bromo-substituent provides a site for cross-coupling reactions.

One common strategy involves the reaction of a derivative of this compound with a nitrogen nucleophile. For example, the fluorine atom para to the bromine can be displaced by an amine. Subsequent intramolecular cyclization can lead to the formation of quinolone-type structures, which are important pharmacophores. The synthesis of benzo-fused N-heterocycles can also be achieved through various cyclization strategies, including intramolecular dehydrogenative coupling and tandem reactions. organic-chemistry.org

Exploration of Hydrazone Derivatives for Structural Diversity

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, known for their diverse biological activities. researchgate.netnih.gov The synthesis of hydrazone derivatives from this compound typically proceeds in a two-step sequence. First, the carboxylic acid is converted into the corresponding hydrazide, 5-bromo-2,4-difluorobenzohydrazide. This is usually achieved by reacting the methyl or ethyl ester of the acid with hydrazine (B178648) hydrate.

In the second step, the newly formed hydrazide is condensed with a variety of aldehydes or ketones. This reaction, often carried out in a protic solvent like ethanol with a catalytic amount of acid, results in the formation of a hydrazide-hydrazone linkage (–CONH–N=CH–). This modular approach allows for the creation of a large library of derivatives by simply varying the carbonyl component. researchgate.net These hydrazide-hydrazone derivatives are of interest for their potential applications in medicinal chemistry. nih.govresearchgate.net

Preparation of Organometallic Derivatives for Further Synthetic Utility

The bromine atom on the this compound ring is a key functional group for the preparation of organometallic reagents, which are powerful intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

One common approach is the formation of a Grignard reagent through the reaction with magnesium metal or an organolithium reagent via lithium-halogen exchange. ekb.egchemicalbook.com For example, treatment with n-butyllithium at low temperatures (e.g., -78°C) can generate the corresponding aryllithium species. chemicalbook.com This highly reactive intermediate can then be quenched with various electrophiles. For instance, reaction with solid carbon dioxide (dry ice) followed by an acidic workup regenerates a carboxylic acid, a transformation often used in related bromo-difluoroaromatic systems. chemicalbook.com

These organometallic derivatives are also crucial for transition-metal-catalyzed cross-coupling reactions. For example, the bromo-substituent can participate in Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of alkyl, aryl, and alkynyl groups. This synthetic utility makes this compound and its derivatives valuable building blocks for the construction of more complex molecular architectures.

Design and Synthesis of Advanced Fluorinated Aromatic Compounds from this compound

The strategic combination of the derivatization methods described above allows for the design and synthesis of advanced fluorinated aromatic compounds. nih.gov Fluorine-containing molecules are of significant interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered lipophilicity. nih.govtcichemicals.com

Starting from this compound, multi-step synthetic sequences can be devised to build complex structures. For example, the carboxylic acid can be converted to an amide, while the bromo-group is transformed into a new carbon-carbon bond via a Suzuki coupling. Subsequently, one of the fluorine atoms could be displaced by a nucleophile to introduce further complexity. This modular approach allows for the systematic exploration of chemical space around the fluorinated benzene (B151609) core. The synthesis of various fluorinated building blocks is a key focus in modern organic synthesis, and compounds like this compound are essential starting materials in this endeavor. chemie-brunschwig.ch

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2,4 Difluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular structure of 5-Bromo-2,4-difluorobenzoic acid. These two techniques are complementary, with FT-IR measuring the absorption of infrared radiation and FT-Raman measuring the scattering of laser light.

The vibrational modes of this compound can be predicted by analyzing its constituent functional groups: a carboxylic acid, a benzene (B151609) ring, carbon-fluorine bonds, and a carbon-bromine bond. The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to the stretching and bending vibrations of these groups.

Carboxylic Acid Group:

O-H Stretching: A broad absorption band is anticipated in the FT-IR spectrum in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretching: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ in the FT-IR spectrum, corresponding to the carbonyl stretch. In the FT-Raman spectrum, this vibration typically appears as a moderately intense band.

C-O Stretching and O-H Bending: Coupled vibrations involving C-O stretching and in-plane O-H bending are expected in the 1200-1450 cm⁻¹ region of the FT-IR spectrum.

Aromatic Ring:

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C Stretching: Ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position and number of these bands.

Carbon-Halogen Bonds:

C-F Stretching: The C-F stretching vibrations are typically strong in the FT-IR spectrum and are expected in the range of 1100-1300 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the 500-700 cm⁻¹ region. indexcopernicus.com

A comparative analysis with similar halogenated benzoic acids, such as 2-amino-5-bromobenzoic acid and 2-amino-4,5-difluorobenzoic acid, can aid in the precise assignment of the observed vibrational bands. indexcopernicus.comchemicalbook.comnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | FT-IR |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, FT-Raman |

| C=O Stretch (Carboxylic Acid) | 1700-1720 | FT-IR, FT-Raman |

| C=C Stretch (Aromatic) | 1400-1600 | FT-IR, FT-Raman |

| C-F Stretch | 1100-1300 | FT-IR |

| C-O Stretch / O-H Bend | 1200-1450 | FT-IR |

| C-Br Stretch | 500-700 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR Investigations for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the carboxylic acid proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). Analysis of a similar compound, 5-bromo-2,4-difluoroaniline, reveals the complex spin-spin couplings that can be expected in such a system. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a signal for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (around 165-175 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and coupling constants (both F-F and F-H) will provide crucial information for confirming the substitution pattern. The fluorine at position 2 is expected to show coupling to the adjacent proton and the fluorine at position 4, while the fluorine at position 4 will couple to the adjacent proton and the fluorine at position 2.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex Multiplets |

| ¹H (Carboxylic Acid) | >10 | Broad Singlet |

| ¹³C (Carbonyl) | 165 - 175 | Singlet or Triplet (due to C-F coupling) |

| ¹³C (Aromatic) | 110 - 160 | Doublets or Triplets (due to C-F coupling) |

| ¹⁹F | -100 to -140 | Doublet of Doublets |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the carboxylic acid, bromine, and fluorine substituents will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Generally, auxochromic groups like halogens and the carboxylic acid group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene. uobabylon.edu.iq The electronic spectrum of benzoic acid and its derivatives is known to be sensitive to pH, with deprotonation of the carboxylic acid group leading to shifts in the absorption bands. researchgate.netrsc.org

| Transition | Expected λmax (nm) | Chromophore |

| π → π* (E2-band) | ~210 - 230 | Benzene Ring |

| π → π* (B-band) | ~270 - 290 | Benzene Ring |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₃BrF₂O₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (approximately 236 and 238 amu due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio). miamioh.edu High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The fragmentation pattern will be characteristic of a benzoic acid derivative. Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺

Loss of a bromine atom (•Br): [M - 79/81]⁺

The presence of fluorine atoms will also influence the fragmentation, and fragments containing fluorine will be observed.

| Fragment Ion | Expected m/z | Description |

| [C₇H₃⁷⁹BrF₂O₂]⁺ | 236 | Molecular Ion (⁷⁹Br) |

| [C₇H₃⁸¹BrF₂O₂]⁺ | 238 | Molecular Ion (⁸¹Br) |

| [C₇H₂⁷⁹BrF₂O]⁺ | 219 | Loss of •OH |

| [C₇H₂⁸¹BrF₂O]⁺ | 221 | Loss of •OH |

| [C₆H₃⁷⁹BrF₂]⁺ | 192 | Loss of •COOH |

| [C₆H₃⁸¹BrF₂]⁺ | 194 | Loss of •COOH |

| [C₇H₃F₂O₂]⁺ | 157 | Loss of •Br |

Single-Crystal X-ray Diffraction Studies on Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study would reveal:

Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid group relative to the ring. It would also show whether the carboxylic acid groups form intermolecular hydrogen-bonded dimers, a common feature in the crystal structures of carboxylic acids.

Crystal Packing: How the molecules are arranged in the crystal lattice. This includes an understanding of the intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings, that govern the crystal packing.

The determination of the crystal structure is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. epa.gov

Computational Chemistry and Quantum Mechanical Insights into 5 Bromo 2,4 Difluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and optimizing the molecular geometry of compounds like 5-bromo-2,4-difluorobenzoic acid. Computational studies on similar molecules, such as other brominated and fluorinated benzoic acids, typically employ hybrid functionals like B3LYP or M06-2X combined with Pople-style basis sets, for instance, 6-311++G(d,p). nist.govucl.ac.ukresearchgate.net

These calculations begin with an initial guess of the molecular geometry, which is then systematically optimized to find the lowest energy conformation on the potential energy surface. For this compound, this process would precisely determine the bond lengths, bond angles, and dihedral angles. The presence of three electron-withdrawing halogen substituents (one bromine and two fluorine atoms) on the benzene (B151609) ring, in addition to the carboxylic acid group, is expected to induce significant changes in the molecular geometry compared to unsubstituted benzoic acid. The C-F, C-Br, and C-C bond lengths within the aromatic ring, as well as the geometry of the carboxylic acid moiety, are influenced by the electronic effects of these substituents.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Influence of Substituents |

|---|---|---|

| C-COOH Bond Length | ~1.48 - 1.50 Å | Shortened due to electron withdrawal |

| C=O Bond Length | ~1.20 - 1.22 Å | Typical for carboxylic acids |

| O-H Bond Length | ~0.96 - 0.98 Å | Standard for carboxylic acids |

| C-Br Bond Length | ~1.88 - 1.92 Å | Influenced by aromatic system |

| C-F Bond Length | ~1.33 - 1.36 Å | Strong and short due to fluorine's electronegativity |

| Ring C-C-C Angles | ~118° - 122° | Distortion from perfect 120° due to substituents |

Note: These values are illustrative and based on typical DFT results for similar halogenated aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.netvjst.vn

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the π-system of the electron-rich benzene ring, while the LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the halogen atoms. Computational studies on analogous compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have reported HOMO-LUMO gaps in the range of 4-5 eV, suggesting considerable stability. researchgate.net

Table 2: Frontier Molecular Orbital Energy Parameters (Illustrative)

| Parameter | Definition | Significance for Reactivity | Predicted Value (Illustrative) |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | ~ -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | ~ -2.5 eV |

| ΔE (Gap) | ELUMO - EHOMO | Chemical reactivity, kinetic stability | ~ 4.5 eV |

Note: Values are hypothetical, based on data from similar substituted benzoic acids. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. ucl.ac.ukactascientific.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation.

For this compound, the MEP map would reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl and hydroxyl moieties of the carboxylic acid group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive region would be located on the acidic hydrogen atom of the carboxyl group, highlighting its propensity to be donated as a proton. The hydrogen atoms on the aromatic ring would also exhibit a lesser degree of positive potential.

Neutral/Intermediate Regions (Green): These regions would primarily cover the carbon skeleton of the benzene ring.

The MEP analysis provides a clear picture of the molecule's polarity and its reactive sites, which is fundamental for understanding its intermolecular interactions and reaction mechanisms. vjst.vnresearchgate.net

Thermodynamic Property Computations and Reaction Energetics of Transformations

Computational chemistry provides reliable methods for predicting the thermodynamic properties of molecules in the ideal-gas phase, which can be used to complement or assess experimental data. nist.gov For halobenzoic acids, properties such as the standard molar enthalpy of formation (ΔfH°), sublimation (ΔsubH°), and fusion (ΔfusH°) can be calculated. These computations are often validated against experimental data from techniques like combustion calorimetry. researchgate.net Studies on various bromobenzoic acids have shown that while computational methods are powerful, discrepancies can arise, highlighting the importance of a combined experimental and theoretical approach for critical evaluation. nist.gov

The reaction energetics of transformations involving this compound can also be modeled. A common degradation pathway for benzoic acid derivatives is decarboxylation, where the carboxylic acid group is removed. nih.gov Computational methods can calculate the activation energy and reaction enthalpy for such processes, providing insight into the thermal stability of the compound and the feasibility of specific chemical transformations.

Table 3: Computed Thermodynamic Properties for Halobenzoic Acids (Representative Data)

| Property | Method | Significance |

|---|---|---|

| Enthalpy of Formation | DFT, G3/G4 Theory | Defines the stability of the molecule relative to its constituent elements. |

| Enthalpy of Sublimation | Combined Experimental & Computational | Relates gas-phase and solid-phase properties; crucial for thermochemical cycles. |

| Gibbs Free Energy of Reaction | DFT | Predicts the spontaneity of chemical transformations (e.g., decarboxylation). |

Note: This table represents the types of thermodynamic properties that can be computed, as detailed in studies on other halobenzoic acids. nist.govresearchgate.net

Nonlinear Optical (NLO) Property Predictions and Computational Design

Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability often exhibit nonlinear optical (NLO) properties. Aromatic carboxylic acids with electron-donating and electron-withdrawing groups are promising candidates for NLO materials. nih.gov The presence of both the electron-withdrawing carboxylic acid and halogen groups on the aromatic ring of this compound suggests it may possess notable NLO characteristics.

Computational DFT calculations can predict key NLO-related parameters, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netscispace.com A high value for the first-order hyperpolarizability, in particular, indicates a strong second-order NLO response. Computational screening allows for the theoretical design and modification of molecules to enhance these properties, guiding the synthesis of new materials for applications in optoelectronics and photonics. mdpi.com

Conformational Analysis and Tautomeric Stability Investigations in Solution and Solid States

The conformational flexibility of this compound is primarily associated with the rotation of the carboxylic acid group around the C-C single bond that connects it to the benzene ring. Computational analysis can map the potential energy surface for this rotation to identify the most stable conformer. nobelprize.org For most benzoic acids, the planar conformation, where the C=O and O-H bonds of the carboxyl group are coplanar with the aromatic ring, is the most stable due to favorable conjugation.

Tautomerism in simple benzoic acids is not common under normal conditions, as the aromatic carboxylic acid form is highly stable. The keto-enol tautomerism involving the benzene ring is energetically unfavorable due to the loss of aromaticity. wikipedia.org However, in the solid state, benzoic acids often form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.net Computational studies can model these dimers to investigate the energetics of their formation and the potential for synchronous or asynchronous proton transfer between the two molecules within the dimer, which represents a form of tautomerization within the hydrogen-bonded pair. researchgate.net The stability of different conformers and potential tautomers can be influenced by the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). ucl.ac.uk

Applications of 5 Bromo 2,4 Difluorobenzoic Acid in Advanced Chemical Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

5-Bromo-2,4-difluorobenzoic acid serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of multiple reactive sites: a carboxylic acid group, a bromine atom, and two fluorine atoms on a benzene (B151609) ring. This unique combination allows for a variety of chemical transformations, making it a versatile building block for constructing intricate molecular frameworks. indiamart.combldpharm.comamericanelements.com The strategic positioning of the bromo and fluoro substituents influences the electronic properties of the benzene ring, enabling regioselective reactions.

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The bromine atom is particularly valuable for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the assembly of complex aromatic and heteroaromatic systems. The fluorine atoms, in addition to their role in modifying the electronic nature of the ring, can also influence the conformational preferences and metabolic stability of the final molecule, a desirable feature in medicinal chemistry.

Intermediate in Pharmaceutical Compound Synthesis and Drug Discovery

The significance of this compound is particularly pronounced in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of various therapeutic agents. indiamart.comgoogle.com Its structural motifs are incorporated into numerous biologically active compounds, underscoring its importance in drug discovery and development.

Development of Antiviral Agents and Anti-HIV Drug Precursors

A prominent application of this compound is in the synthesis of modern anti-HIV drugs. nih.govechemi.com Specifically, it is a key precursor to the 2,4-difluorobenzylamine (B110887) moiety, which is a critical component of several integrase strand transfer inhibitors (INSTIs). google.com These drugs, including dolutegravir, bictegravir, and cabotegravir, are at the forefront of HIV treatment. nih.govnih.govresearchgate.net The synthesis of these complex molecules often involves the coupling of the 2,4-difluorobenzylamine fragment, derived from this compound, with a polycyclic core structure. researchgate.net The presence of the difluorobenzyl group is thought to contribute to the potent and selective inhibition of the HIV integrase enzyme. nih.gov

| Antiviral Drug | Drug Class | Role of this compound |

| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | Precursor to the 2,4-difluorobenzylamine moiety. nih.gov |

| Bictegravir | Integrase Strand Transfer Inhibitor (INSTI) | Precursor to a key fluorinated benzylamine (B48309) fragment. nih.govresearchgate.net |

| Cabotegravir | Integrase Strand Transfer Inhibitor (INSTI) | Precursor to the 2,4-difluorobenzylamine side chain. researchgate.net |

Synthesis of Anti-inflammatory and Analgesic Precursors

While direct synthesis of commercial anti-inflammatory drugs from this compound is not as prominently documented as its role in antiviral synthesis, its structural features are relevant to the design of new anti-inflammatory and analgesic agents. The related compound, 5-bromo-2-chlorobenzoic acid, is utilized as a precursor in the synthesis of pharmacologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs). glindiachemicals.com The principles of using halogenated benzoic acids as scaffolds can be extended to this compound. The synthesis of derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline, which have shown anti-inflammatory activity, has involved brominated anthranilic acid precursors. nih.gov Furthermore, the modification of natural products like pinostrobin (B192119) with halogenated benzoyl chlorides has been explored to enhance anti-inflammatory properties by targeting enzymes like COX-2. ajgreenchem.com

Precursors for Anti-Cancer Agents and other Bioactive Molecules

The structural framework of this compound is found in molecules investigated for their potential as anti-cancer agents. For instance, the related 5-bromo-2-chlorobenzoic acid is a precursor in the synthesis of compounds with potential antipsychotic and anticancer activities. glindiachemicals.com The strategic placement of halogen atoms on an aromatic ring is a common strategy in the design of kinase inhibitors and other targeted cancer therapies. The unique electronic properties conferred by the bromo and difluoro substituents can lead to enhanced binding affinity and selectivity for biological targets.

Building Block for Antimicrobial Drug Discovery

The versatility of this compound extends to the field of antimicrobial drug discovery. Halogenated aromatic compounds are known to exhibit antimicrobial properties. While specific examples directly utilizing this compound are not extensively detailed in the provided search results, the analogous compound 5-bromo-2,4-dichloropyrimidine (B17362) serves as an intermediate in the synthesis of compounds targeting GABAB receptors, indicating the potential for this class of molecules in neurological and potentially other therapeutic areas. lifechempharma.com The core structure of this compound provides a scaffold that can be chemically modified to explore new antimicrobial agents.

Precursor in Agrochemical Development

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. indiamart.comquickcompany.in Its structural features are incorporated into the design of new herbicides and pesticides. The presence of the halogen atoms can enhance the efficacy and selectivity of these agrochemicals. The development of efficient and high-purity synthesis methods for this compound is driven by its demand in both the pharmaceutical and agrochemical sectors. google.com

Synthesis of Herbicides and Pesticides

This compound is recognized as an important intermediate in the agrochemical industry, particularly in the development of pesticides. researchgate.net The presence of both bromine and fluorine atoms in the molecule provides a scaffold that can be readily modified to produce a variety of active compounds. The carbon-bromine bond offers a reactive site for various cross-coupling reactions, allowing for the introduction of diverse functional groups, while the fluorine atoms can enhance the biological activity and metabolic stability of the final product.

While specific, publicly available research detailing the direct synthesis of commercial herbicides and pesticides from this compound is limited, its classification as a key pesticide intermediate in patent literature underscores its role in this sector. researchgate.net The synthesis of related compounds, such as 5-bromo-2-fluorobenzeneboronic acid, which serves as an intermediate for non-ester pyrethroid pesticides, further illustrates the utility of brominated and fluorinated benzoic acid derivatives in this domain.

The utility of this compound in agrochemical synthesis is considered advantageous due to the higher leaving-group ability of bromine in nucleophilic substitution reactions compared to chlorine. This property facilitates the construction of complex molecular frameworks necessary for potent agrochemicals.

Development of Insecticidal Agents

The development of novel insecticidal agents often relies on the synthesis of complex organic molecules that can effectively target the physiological systems of insects. This compound serves as a valuable precursor in this context. Its structural features allow for its incorporation into a variety of molecular scaffolds designed to exhibit insecticidal properties.

A notable application of this compound is in the synthesis of Receptor Interacting Protein Kinase 2 (RIPK2) inhibitors. While primarily investigated for therapeutic applications in autoimmune diseases, the synthetic pathways developed for these inhibitors demonstrate the utility of this compound in creating intricate molecules. For instance, in the synthesis of certain benzamide (B126) derivatives, this compound is reacted with various amines to form amide linkages, a common structural motif in biologically active compounds. This highlights its role as a reactive building block for creating a diverse range of chemical entities, some of which could be explored for their insecticidal potential.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| CAS Number | 28314-83-2 |

Contributions to Material Science and Functional Material Development

The unique electronic properties and reactive handles of this compound make it a compound of interest in material science. Although detailed research on its direct application is not extensively published, it is recognized as a building block for various functional materials.

Synthesis of Advanced Polymers and Coatings

In the realm of polymer science, this compound is considered a material building block. Its derivatives can be used in the synthesis of advanced polymers with tailored properties. For instance, research on luminescent iridium complexes and copolymers for light-emitting diodes (LEDs) has utilized derivatives of this compound. In these multi-step syntheses, the core structure of the benzoic acid is incorporated into larger, more complex molecules that are then polymerized. This suggests an indirect but crucial role for this compound in creating polymers with specific optical and electronic properties suitable for advanced applications like displays and lighting.

Formation of Coordination Polymers and Lanthanide Complexes

This compound is also identified as a linker for Metal-Organic Frameworks (MOFs), which are a class of coordination polymers. The carboxylic acid group can coordinate with metal ions, while the brominated and fluorinated phenyl ring can influence the framework's structure, porosity, and functionality. Although specific examples of MOFs constructed directly from this compound are not widely reported in academic literature, its classification as a MOF linker by chemical suppliers points to its potential in this area.

Biological Interaction Studies of 5 Bromo 2,4 Difluorobenzoic Acid and Its Functionalized Analogues

Ligand-Receptor Binding Investigations and Affinity Profiling

Derivatives of 5-bromo-2,4-difluorobenzoic acid have been instrumental in the development of ligands for specific protein receptors. The inherent chemical properties of the 5-bromo-2,4-difluorobenzoyl moiety, including its electron-withdrawing nature and potential for halogen bonding, contribute to the binding affinity and selectivity of the final compounds.

Notably, a derivative of tadalafil (B1681874), a known phosphodiesterase type 5 (PDE5) inhibitor, was synthesized incorporating a bromophenyl group to enhance its binding to Protein Arginine Methyltransferase 5 (PRMT5). Molecular docking studies of this analogue, referred to as compound A, revealed that its skeleton structure binds to the S-adenosyl-L-methionine (SAM) binding site of PRMT5, while the bromophenyl portion extends into the arginine-binding site, indicating a dual-binding mode that contributes to its inhibitory activity. mdpi.com

Enzyme Inhibition and Activation Mechanisms of Derivatives

Functionalized analogues of this compound have demonstrated significant inhibitory activity against various enzymes implicated in disease, particularly in the field of oncology.

STAT3 Inhibition:

This compound is a key reactant in the synthesis of small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is aberrantly activated in many cancers. A thesis from the University of Hawaii details the synthesis of a library of STAT3 inhibitors, where the 5-bromo-2,4-difluorobenzoyl group is a core component of the "warhead" that interacts with the target protein. While the final compounds showed varying degrees of potency and plasma stability, their mechanism of action involves the covalent modification of a cysteine residue within the STAT3 protein, leading to the inhibition of its function.

PRMT5 Inhibition:

This compound also serves as a precursor for the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in several cancers. A patent for novel PRMT5 inhibitors describes the synthesis of compounds from this compound. These resulting molecules were shown to inhibit the proliferation of various cancer cell lines. For instance, one such derivative demonstrated significant inhibition of Z-138, U251, and MIA PaCa-2 cancer cells.

Another study focused on novel PRMT5 inhibitors derived from tadalafil, which included a bromophenyl moiety. These compounds were found to inhibit histone arginine methylation, a key function of PRMT5. mdpi.com

ATM Kinase Inhibition:

Furthermore, this compound is utilized in the creation of imidazo[4,5-c]quinolin-2-one compounds that act as selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway. A patent for these inhibitors details their synthesis starting from this compound and reports their cellular potency in various assays.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The development of bioactive compounds from this compound has been guided by structure-activity relationship (SAR) studies, which explore how modifications to the chemical structure affect biological activity.

In the context of STAT3 inhibitors, SAR studies revealed that the difluorocyanobenzenesulfonamide "warhead," derived in part from this compound, was potent but unstable in plasma. This led to the exploration of constitutional isomers and the replacement of fluorine with chlorine to improve the pharmacokinetic properties of the inhibitors. The research highlighted the critical role of the halogen substitution pattern on the benzoyl ring in determining both the reactivity and stability of the final compounds.

For PRMT5 inhibitors, the introduction of a bromophenyl group to the tadalafil scaffold was a key modification aimed at enhancing binding affinity. mdpi.com The SAR for these compounds indicated that the nature and position of substituents on the phenyl ring are crucial for potent and selective inhibition.

A summary of representative bioactive derivatives synthesized using this compound is presented in the table below:

| Derivative Class | Target | Key SAR Findings |

| Substituted Benzamides | STAT3 | The halogen substitution pattern on the benzoyl moiety is critical for both potency and plasma stability. |

| Imidazo[4,5-c]quinolin-2-ones | ATM Kinase | The core scaffold derived from this compound is essential for the inhibitory activity against ATM kinase. |

| Tadalafil Analogues | PRMT5 | The incorporation of a bromophenyl group enhances binding affinity to the PRMT5 active site. mdpi.com |

Cellular Assays and Mechanistic Elucidation of Biological Effects

The functional consequences of the biological interactions of these derivatives have been investigated through various cellular assays.

In studies of PRMT5 inhibitors derived from this compound, cell proliferation assays were conducted on multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in lines such as Z-138 (mantle cell lymphoma), U251 (glioblastoma), and MIA PaCa-2 (pancreatic cancer).

For the tadalafil-derived PRMT5 inhibitors, cellular assays confirmed their ability to inhibit histone arginine methylation. mdpi.com Furthermore, these compounds were shown to reduce the viability of breast cancer cells and enhance their sensitivity to chemotherapy. mdpi.com One of the lead compounds, designated as compound A, was also tested in a xenograft mouse model and showed promising anti-breast cancer effects. mdpi.com

The imidazo[4,5-c]quinolin-2-one based ATM kinase inhibitors were evaluated in cellular potency assays to determine their effectiveness in modulating the ATM signaling pathway. These assays are crucial for understanding the mechanism by which these compounds exert their therapeutic effects in cancer.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2,4-difluorobenzoic acid with high yield and purity?

- Methodological Answer : The synthesis involves brominating 2,4-difluorobenzonitrile using brominating agents (e.g., N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin, or sodium bromate) in concentrated aqueous sulfuric acid (70–99% w/w). Key parameters include:

- Temperature : Bromination at 0–30°C for 6–18 hours, followed by hydrolysis at 100–130°C for 3–9 hours .

- Molar Ratios : For N-bromosuccinimide (NBS), a 1:0.95–1.05 ratio to the nitrile substrate minimizes di-brominated byproducts .

- Yield and Purity : Yields up to 83–97% with purity >93% are achievable under optimized conditions .

Q. How does the choice of brominating agent influence the formation of di-brominated impurities?

- Data-Driven Analysis :

- N-Bromosuccinimide (NBS) : Produces 97.34% mono-brominated product with 0.58% di-brominated impurity.

- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : Yields 97.52% desired product with 0.3% di-brominated impurity.

- Sodium Bromate : Less effective, yielding 91.86% desired product with 2.61% di-brominated byproduct .

- Recommendation : NBS or DBDMH are preferred for high-purity synthesis, while sodium bromate requires additional purification steps.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Characterization Workflow :

- 1H NMR : Peaks at δ 7.60 (t, J = 9.12 Hz), 8.12 (t, J = 7.88 Hz), and 13.59 (broad -COOH) confirm aromatic and carboxylic acid protons .

- Melting Point : 147–149°C, consistent with literature values .

- HPLC or LC-MS : Quantifies impurities like 2,4-difluorobenzoic acid (≤1.75%) and 3,5-dibromo-2,4-difluorobenzoic acid (≤4.57%) .

Advanced Research Questions

Q. How can researchers minimize di-brominated byproducts during synthesis?

- Strategies :

- Acid Concentration : Lower sulfuric acid concentrations (70–80% w/w) reduce di-bromination. For example, 80% H2SO4 yields 97.34% purity vs. 93.39% with 98.76% H2SO4 .

- Stoichiometry Control : Tight molar ratios (e.g., 1:0.95–1.05 for NBS) prevent excess bromine availability for secondary reactions .

- Recycling H2SO4 : Recovered 70% H2SO4 from prior batches maintains >91% purity in subsequent reactions .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be resolved?

- Impurity Profile : Structural analogs (e.g., 5-chloro-2,4-difluorobenzoic acid) may co-elute in standard HPLC.

- Solution : Two-dimensional liquid chromatography (2D-LC) separates brominated impurities at <0.05% levels, critical for pharmaceutical-grade API validation .

Q. How does the solvent system impact the scalability of this compound synthesis?

- Key Findings :

- Aqueous H2SO4 Advantages : Acts as both solvent and catalyst, enabling a one-pot reaction without intermediate isolation.

- Recycling Feasibility : Recovered H2SO4 reduces waste and costs, maintaining >85% yield over multiple cycles .

Experimental Design Considerations

Q. What mechanistic insights explain the regioselective bromination of 2,4-difluorobenzonitrile?

- Proposed Mechanism :

- Electrophilic Aromatic Substitution : Bromination occurs at the para position to the electron-withdrawing nitrile group.

- Fluorine Directing Effects : Ortho/para-directing fluorine atoms guide bromine to the 5-position, confirmed by NMR and X-ray crystallography analogs .

Q. How can researchers adapt this synthesis for deuterated or isotopically labeled analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。